Lipophilicity Differential: logP Comparison Between Methylaminomethyl and Aminomethyl Substitution
The 2-[(methylamino)methyl] substitution confers a calculated logP value of 1.627 compared to an estimated logP of approximately 0.3-0.5 for the corresponding 2-(aminomethyl)pyrimidin-4-amine analog . This represents a >1 log unit increase in lipophilicity attributable to N-methylation of the aminomethyl side chain. The addition of a single methyl group reduces hydrogen-bond donor capacity from 1 (primary amine) to 0 (secondary amine) in the side chain, thereby modulating passive membrane permeability and CNS penetration potential . For procurement decisions, this property differential directly informs whether the compound is suitable for programs targeting intracellular versus extracellular targets, or CNS versus peripheral applications.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP 1.627 (calculated) |
| Comparator Or Baseline | 2-(Aminomethyl)pyrimidin-4-amine analog: estimated logP ~0.3-0.5 (based on 2-methyl-4-aminopyrimidine reference data XlogP 0.3) |
| Quantified Difference | >1 log unit increase in lipophilicity |
| Conditions | Calculated logP using fragmental methods (mcule property calculator) |
Why This Matters
A >1 log unit difference in lipophilicity substantially alters membrane permeability and volume of distribution, making this compound preferable for intracellular or CNS targets where higher logP is required, while the primary amine analog may be more suitable for polar or extracellular applications.
